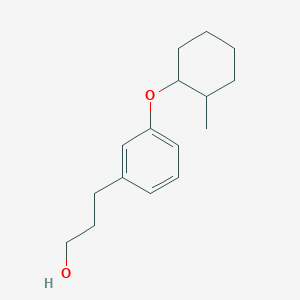

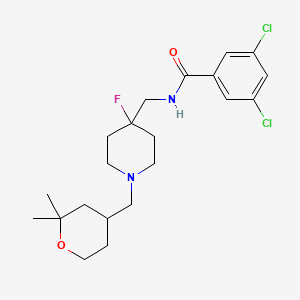

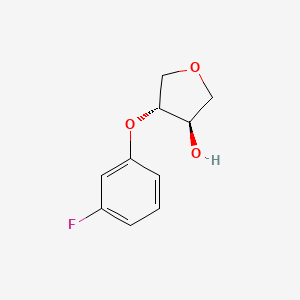

2-(cyclopentylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of amino-substituted thiophenes with various reagents. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced a key precursor for synthesizing a range of heterocyclic derivatives, including those with thiophene and pyridine rings . Similarly, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involved an N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . These methods suggest that the synthesis of the compound may also involve multi-step reactions, including acylation and cyclization processes.

Molecular Structure Analysis

Structural investigation of these compounds is typically carried out using various spectroscopic techniques and X-ray crystallography. For example, the structural characterization of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was performed using FT-IR, 1H and 13C NMR spectroscopy, and single-crystal X-ray crystallography . Computational methods such as density functional theory (DFT) are also employed to understand the electronic structure and reactivity of these molecules .

Chemical Reactions Analysis

The reactivity of these heterocyclic compounds is influenced by the presence of reactive sites that can undergo various chemical reactions. The competition between different reaction pathways, such as dipolar cyclization and dinucleophilic-bielectrophilic attack, leads to the diversity of synthesized products . The reactivity of cyanoacetamide derivatives in cyclization reactions has been explored, with the formation of mixtures of heterocyclic products being a common outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of heteroatoms like nitrogen and sulfur in the rings contributes to their chemical behavior and potential biological activity. The compounds often exhibit significant biological properties, such as antitumor, antioxidant, and antimicrobial activities, which are evaluated through in vitro assays . The interaction with biological targets, such as DNA bases, can be studied using computational methods like electrophilicity-based charge transfer (ECT) and charge transfer (ΔN) calculations .

Case Studies

Several of the papers provided discuss the biological evaluation of related compounds. For instance, various synthesized heterocyclic derivatives showed high inhibitory effects against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer . Another study reported moderate antioxidant activity and significant antimicrobial activity against bacterial strains and yeasts for a synthesized heterocyclic amide . These case studies highlight the potential therapeutic applications of such compounds and the importance of their synthesis and structural analysis.

Scientific Research Applications

Synthesis and Antitumor Activities

The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which was then used to synthesize various heterocyclic derivatives including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives displayed significant antitumor activities across three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), highlighting their potential for developing new anticancer agents (Shams et al., 2010).

Heterocyclic Compound Synthesis

Another study demonstrated the utility of 2-(1,3-thiazolidin-2-ylidene)acetamides as 2-enamides in cyclocondensation reactions with oxalyl chloride, leading to the formation of new heterocyclic assemblies – 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones. This process illustrates the compound's role in generating diverse heterocyclic structures with potential pharmacological applications (Obydennov et al., 2017).

Novel Pyrimidine and Pyridine Derivatives

Further research into 2-cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol-2-yl) acetamide led to the synthesis of new pyrimidine and pyridine derivatives. These compounds showed promising inhibitory effects on different cell lines, indicating their potential for further exploration in medicinal chemistry (Albratty et al., 2017).

Development of Kappa-Opioid Agonists

Conformational analysis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides led to the development of a novel series of potent opioid kappa agonists. The most potent compound in this series was found to be significantly more active than a known kappa agonist in vitro, showcasing the compound's role in opioid receptor research (Costello et al., 1991).

properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS2/c20-17(12-22-14-4-1-2-5-14)19-11-13-7-8-18-15(10-13)16-6-3-9-21-16/h3,6-10,14H,1-2,4-5,11-12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEDLGPGCQVVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

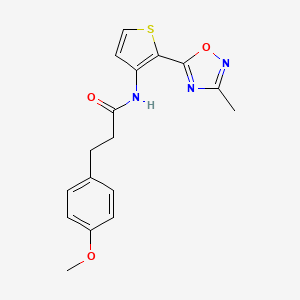

![methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3005851.png)

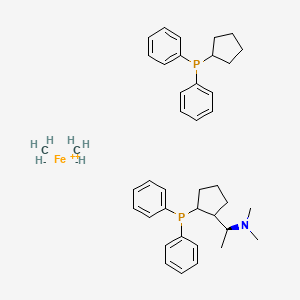

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/no-structure.png)

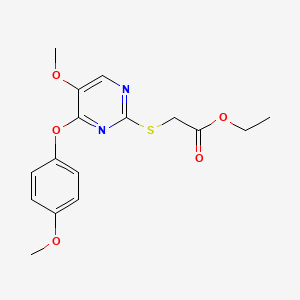

![N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3005867.png)

![3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid](/img/structure/B3005868.png)

![(3,4-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005871.png)